molecular formula C13H19NO2 B290896 N-(2-ethoxyphenyl)-3-methylbutanamide

N-(2-ethoxyphenyl)-3-methylbutanamide

Cat. No.: B290896
M. Wt: 221.29 g/mol
InChI Key: AIHJVWLIHYGNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-3-methylbutanamide is an amide derivative characterized by a 3-methylbutanamide group attached to a 2-ethoxyphenyl substituent. The ethoxyphenyl group contributes to planarity and hydrogen-bonding interactions, while the 3-methylbutanamide moiety introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-4-16-12-8-6-5-7-11(12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

AIHJVWLIHYGNNW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CC(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)formamide (C₉H₁₁NO₂)

  • Structure : Features a formamide group (-NHCHO) instead of 3-methylbutanamide.
  • Planarity : The ethoxyphenyl group is nearly coplanar with the formamide moiety (2.7° deviation), enhancing crystal packing via N–H···O hydrogen bonds .
  • Reactivity : The formamide group acts as an N,O-bidentate ligand in metal catalysis, whereas the bulkier 3-methylbutanamide in the target compound may hinder such coordination .

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

  • Structure : Substitutes the ethoxyphenyl group with a 4-chlorophenylacetamido chain.
  • Biological Activity: Identified as a psychoactive substance, suggesting that chloro substituents enhance bioactivity compared to ethoxy groups.

N-(2-Ethylhexyl)-3-hydroxybutanamide (C₁₂H₂₅NO₂)

  • Structure : Contains a hydroxybutanamide chain and a branched 2-ethylhexyl group.
  • Hydrogen Bonding : The hydroxyl group enables intramolecular H-bonding, increasing solubility in polar solvents compared to the hydrophobic 3-methylbutanamide .

Structural and Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Notable Properties/Applications
N-(2-Ethoxyphenyl)-3-methylbutanamide 3-methylbutanamide, ethoxyphenyl ~207.28 (estimated) Moderate (amide N–H) Potential ligand in catalysis; moderate lipophilicity
N-(2-Ethoxyphenyl)formamide Formamide, ethoxyphenyl 165.19 Strong (N–H···O) Crystal engineering; metal coordination
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide Chlorophenyl, acetamido ~254.73 (estimated) Weak (amide N–H) Psychoactive properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyalkyl 207.26 Strong (O–H···O) N,O-bidentate directing group for C–H activation

Key Research Findings and Implications

  • Crystal Packing : Ethoxyphenyl-containing compounds (e.g., N-(2-Ethoxyphenyl)formamide) exhibit planar structures stabilized by intermolecular hydrogen bonds, a trait shared with the target compound .
  • Biological Relevance : The presence of a methylbutanamide chain, as seen in 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide, correlates with psychoactive effects, suggesting that this compound may require structural optimization for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.